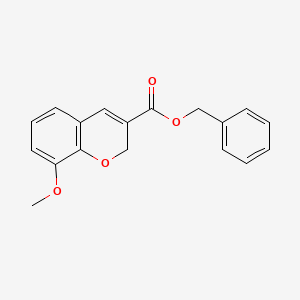

benzyl 8-methoxy-2H-chromene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

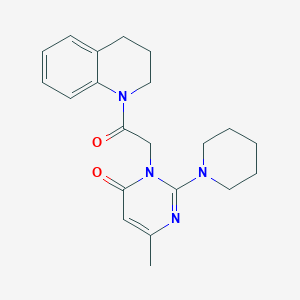

Benzyl 8-methoxy-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C18H16O4 . It has a molecular weight of 296.32 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for benzyl 8-methoxy-2H-chromene-3-carboxylate is 1S/C18H16O4/c1-20-16-9-5-8-14-10-15 (12-21-17 (14)16)18 (19)22-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

Benzyl 8-methoxy-2H-chromene-3-carboxylate is a solid substance . It has a molecular weight of 296.32 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Applications De Recherche Scientifique

Pharmaceutical Research: Anticoagulant Development

Benzyl 8-methoxy-2H-chromene-3-carboxylate belongs to the coumarin family, which has been historically significant in the development of anticoagulant drugs . Coumarins, such as warfarin, are well-known for their ability to inhibit vitamin K epoxide reductase, an enzyme crucial for the synthesis of vitamin K-dependent clotting factors. Research into derivatives of benzyl 8-methoxy-2H-chromene-3-carboxylate could lead to the development of new anticoagulants with improved efficacy and safety profiles.

Cancer Research: Cell Growth Inhibition

Studies have shown that certain coumarin derivatives exhibit the ability to inhibit the growth of cancer cells . Benzyl 8-methoxy-2H-chromene-3-carboxylate, with its coumarin core, may serve as a lead compound for the synthesis of novel anticancer agents. Its structure could be modified to target specific cancer cell lines, making it a valuable asset in oncological pharmacology.

Green Chemistry: Synthesis of Heterocycles

The synthesis of coumarin derivatives, including benzyl 8-methoxy-2H-chromene-3-carboxylate, can be achieved under green chemistry conditions . This includes using environmentally benign solvents and catalysts, which is crucial for sustainable chemical practices. The compound’s synthesis could serve as a model for developing eco-friendly synthetic routes for other complex organic molecules.

Material Science: Organic Light-Emitting Diodes (OLEDs)

Coumarin derivatives are known for their luminescent properties, making them suitable for use in OLEDs . Benzyl 8-methoxy-2H-chromene-3-carboxylate could be investigated for its potential as an organic semiconductor or as a dopant to enhance the light-emitting efficiency of OLED devices.

Neuroscience: Neuroprotective Agents

Research into coumarin derivatives has indicated potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . Benzyl 8-methoxy-2H-chromene-3-carboxylate might be explored for its ability to protect neuronal cells from oxidative stress or to inhibit enzymes involved in neurodegeneration.

Agricultural Chemistry: Pesticide Development

The structural diversity of coumarins allows for their use in the development of pesticides . Benzyl 8-methoxy-2H-chromene-3-carboxylate could be a precursor for creating new compounds with insecticidal or fungicidal properties, contributing to the protection of crops and the reduction of agricultural pests.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Orientations Futures

While specific future directions for benzyl 8-methoxy-2H-chromene-3-carboxylate are not available in the retrieved data, chromenes in general have attracted considerable attention as important structural motifs for the discovery of new drug candidates . They exhibit noteworthy potency in various biological activities, suggesting potential areas for future research .

Propriétés

IUPAC Name |

benzyl 8-methoxy-2H-chromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-20-16-9-5-8-14-10-15(12-21-17(14)16)18(19)22-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJKPZSLVLWSNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 8-methoxy-2H-chromene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2853390.png)

![5-Fluoro-4-phenyl-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2853391.png)

![4-[1-[2-(2,3-dichloroanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2853394.png)

![1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2853398.png)

![4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2853412.png)